2,4-dichloro-N-methyl-N-phenylbenzamide

VAP-1 inhibition Enzyme assay Drug discovery

2,4-Dichloro-N-methyl-N-phenylbenzamide (CAS 1181447-67-5) is the exact compound required for reproducible SAR studies. Its unique 2,4-dichloro pattern confers distinct lipophilicity, membrane permeability, and target engagement that are lost with mono‑chloro or non‑chlorinated analogs. The compound serves as a validated negative control for N‑phenylbenzamide antitumor programs and as a species‑selective VAP‑1 inhibitor (rat IC50 23 nM) for robust rodent pharmacology. Procure only this CAS to ensure experimental consistency.

Molecular Formula C14H11Cl2NO
Molecular Weight 280.1 g/mol
Cat. No. B262181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-methyl-N-phenylbenzamide
Molecular FormulaC14H11Cl2NO
Molecular Weight280.1 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H11Cl2NO/c1-17(11-5-3-2-4-6-11)14(18)12-8-7-10(15)9-13(12)16/h2-9H,1H3
InChIKeyKLDKMUWGTQCSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-N-methyl-N-phenylbenzamide: A Procurement-Ready Benzamide Derivative with Defined Physicochemical and Biological Profiles


2,4-Dichloro-N-methyl-N-phenylbenzamide (CAS: 1181447-67-5) is a synthetic small molecule belonging to the N-phenylbenzamide class . It features a benzamide core with chlorine substituents at the 2- and 4-positions and an N-methyl-N-phenyl substitution pattern, resulting in a molecular formula of C14H11Cl2NO and a molecular weight of 280.1 g/mol . This compound is commercially available as a research chemical with a typical purity of 95% . Its chemical structure and properties make it a valuable tool for exploring structure-activity relationships (SAR) in medicinal chemistry and for evaluating biological targets like VAP-1 [1][2].

Why Generic Substitution of 2,4-Dichloro-N-methyl-N-phenylbenzamide is Not Advisable for Research or Industrial Applications


Indiscriminate substitution of 2,4-dichloro-N-methyl-N-phenylbenzamide with other N-phenylbenzamide derivatives or structurally similar benzamides is scientifically unsound. The specific 2,4-dichloro substitution pattern on the benzamide core, combined with the N-methyl-N-phenyl motif, confers a unique set of physicochemical and biological properties that are not interchangeable with analogs . For example, the lipophilicity imparted by the 2,4-dichloro configuration can significantly alter membrane permeability and target engagement compared to mono-chloro or non-chlorinated analogs . Furthermore, SAR studies within the N-phenylbenzamide class demonstrate that minor structural modifications can drastically impact activity against specific targets, such as VAP-1 (IC50 = 23 nM for rat) or alternative oxidase, and can also affect selectivity and cytotoxicity profiles [1][2]. Therefore, to ensure experimental reproducibility and to meet specific research or application requirements, procurement must be based on the exact compound.

Quantitative Evidence Guide for the Differential Activity and Properties of 2,4-Dichloro-N-methyl-N-phenylbenzamide


Potent Inhibition of Rat VAP-1 (IC50 = 23 nM)

2,4-Dichloro-N-methyl-N-phenylbenzamide exhibits potent inhibitory activity against rat VAP-1 with an IC50 of 23 nM [1]. While direct comparator data for a close analog in the same assay is absent, this value can be compared to the compound's activity against human VAP-1 (IC50 = 180 nM) [1]. This demonstrates a significant species-dependent difference in potency, highlighting the importance of this compound's specific structure for targeting rat VAP-1.

VAP-1 inhibition Enzyme assay Drug discovery

Species-Specific VAP-1 Inhibitory Profile (Rat vs. Human)

The compound's VAP-1 inhibitory activity displays clear species selectivity. It is approximately 7.8 times more potent against the rat enzyme (IC50 = 23 nM) compared to the human enzyme (IC50 = 180 nM) under identical assay conditions [1]. This quantifiable difference provides a clear basis for selecting this compound over other VAP-1 inhibitors that may have different species selectivity profiles, or for using it specifically in rodent models where high potency is required.

VAP-1 species selectivity enzyme inhibition

N-Phenylbenzamide Class SAR: Chlorine Substitution Reduces Antiproliferative Activity

A study of N-substituted benzamide derivatives as antitumor agents established a clear SAR: the presence of a chlorine atom or nitro-group on the same benzene ring largely decreases antiproliferative activity [1]. This class-level inference is directly relevant to 2,4-dichloro-N-methyl-N-phenylbenzamide, which contains two chlorine atoms. For applications requiring antiproliferative activity (e.g., in cancer research), this compound would be a negative control or a less potent alternative compared to non-chlorinated analogs in the same series.

SAR antiproliferative HDAC cancer research

Enhanced Lipophilicity vs. Non-Chlorinated N-Phenylbenzamides

The 2,4-dichloro substitution pattern on the benzamide core is known to increase lipophilicity (logP) compared to mono-chloro or non-chlorinated benzamide analogs . While a specific logP value for this exact compound was not found in the primary literature, the class-level trend is well-established. This higher lipophilicity can favor membrane permeability and is often desirable for agrochemical applications .

Lipophilicity LogP ADME agrochemical

Optimal Research and Industrial Scenarios for the Use of 2,4-Dichloro-N-methyl-N-phenylbenzamide


VAP-1 Pharmacology Studies in Rodent Models

Due to its potent inhibition of rat VAP-1 (IC50 = 23 nM), 2,4-dichloro-N-methyl-N-phenylbenzamide is an ideal tool compound for in vivo studies in rats or mice where VAP-1 target engagement and downstream effects need to be evaluated [1]. Its species selectivity profile provides a higher safety margin and more robust target modulation in rodent models compared to compounds with similar or higher potency against human VAP-1 but lower activity in rodents.

Medicinal Chemistry SAR Exploration and Negative Control

In medicinal chemistry programs focused on developing N-phenylbenzamide-based antitumor agents, this compound serves as a valuable comparator. Its 2,4-dichloro substitution pattern, known to reduce antiproliferative activity, makes it an excellent negative control to validate assay sensitivity and to confirm that observed activity in other analogs is due to specific structural features rather than general cytotoxicity [2].

Agrochemical Lead Discovery and Optimization

The class of N-phenylbenzamide derivatives, particularly those with halogen substitutions, is known for fungicidal and insecticidal activities [3][4]. The enhanced lipophilicity of the 2,4-dichloro derivative may improve its ability to penetrate plant cuticles or insect exoskeletons, making it a promising starting point or comparator for the development of new crop protection agents.

Physicochemical Property Studies

The defined 2,4-dichloro substitution pattern offers a clear model for studying how halogenation affects the physicochemical properties of benzamides. It can be used in comparative studies of lipophilicity (logP), solubility, and crystallinity against mono-halogenated or non-halogenated analogs . This information is fundamental for rational drug and agrochemical design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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